(3S,6S)-3,6-Bis((R)-1-hydroxyethyl)piperazine-2,5-dione
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Overview
Description
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperazine ring substituted with two hydroxyethyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and ®-1-hydroxyethyl derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring rigorous quality control measures to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione: The compound itself.
Other Piperazine Derivatives: Compounds with similar piperazine ring structures but different substituents.
Uniqueness
(3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific chiral centers and hydroxyethyl substitutions, which may impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C8H14N2O4 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis[(1R)-1-hydroxyethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3-,4-,5+,6+/m1/s1 |
InChI Key |
FEXBTWNVLLOVLN-ZXXMMSQZSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)C(C)O)O |
Origin of Product |
United States |
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